
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide: is a chemical compound with the molecular formula C10H11NO4S It is a member of the thiazetidine family, characterized by a four-membered ring containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with a thiazetidine precursor in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazetidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the thiazetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazetidine derivatives .
科学的研究の応用
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(tert-Butyldimethylsilyl)-4-(4-methoxybenzoyl)-1,2-thiazetidine 1,1-dioxide
- 4-(4-Methoxybenzoyl)-2-methyl-3-phenyl-1,2-thiazetidine 1,1-dioxide
Uniqueness
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 4-methoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
856868-94-5 |
|---|---|
分子式 |
C10H11NO4S |
分子量 |
241.27 g/mol |
IUPAC名 |
(1,1-dioxothiazetidin-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C10H11NO4S/c1-15-9-4-2-8(3-5-9)10(12)11-6-7-16(11,13)14/h2-5H,6-7H2,1H3 |
InChIキー |
UCVDZNOBXGSRRL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
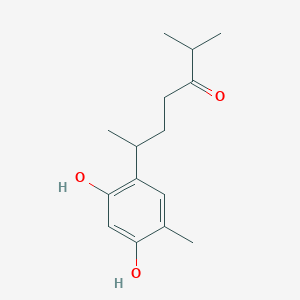
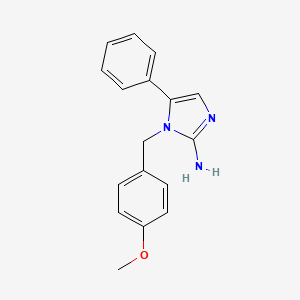
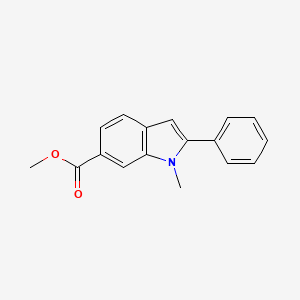
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
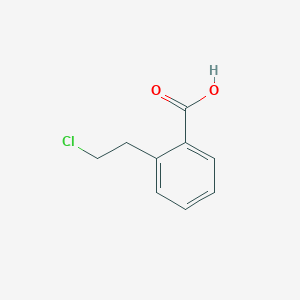
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
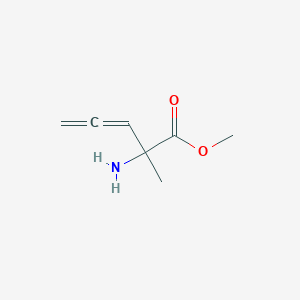
![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
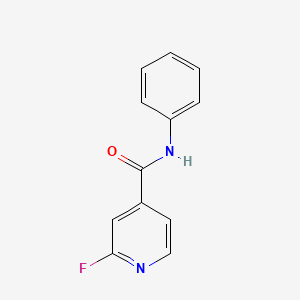
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
